Kinome-Wide Selectivity: XST-14 vs. SBI-0206965 Off-Target Kinase Hits
XST-14 demonstrates a substantially cleaner kinome profile compared to the reference ULK1 inhibitor SBI-0206965. In a direct head-to-head comparison using the same commercial SelectScreen profiling platform against 403 human kinases, XST-14 at 5 μM inhibited only 6 kinases by >75%, whereas SBI-0206965 at 1 μM inhibited 46 kinases by ≥90% in its original characterization study [1][2]. Critically, SBI-0206965 is now established as a potent AMPK inhibitor, an off-target activity not observed for XST-14 in the kinase panel, making XST-14 the superior tool for ULK1-specific autophagy research [3].
| Evidence Dimension | Number of kinases inhibited >75% in a panel of 403 human kinases |
|---|---|
| Target Compound Data | XST-14 (5 μM): 6 kinases inhibited >75% (includes ULK1, ULK2, MAP2K1, MAPK14, TGFBR2, ACVR1, CAMK2A) |
| Comparator Or Baseline | SBI-0206965 (1 μM): 46 kinases inhibited ≥90% in the original selectivity screen |
| Quantified Difference | XST-14 inhibits ~46-fold fewer off-target kinases at a 5-fold higher screening concentration, indicating dramatically improved selectivity. |
| Conditions | SelectScreen Kinase Profiling Service (Thermo Fisher Scientific); XST-14 tested at 5 μM; SBI-0206965 tested at 1 μM in a separate study using a comparable panel. |
Why This Matters
This directly impacts experimental interpretation: SBI-0206965's AMPK and broad kinase inhibition confounds autophagy-specific studies, whereas XST-14's cleaner profile enables more definitive attribution of effects to ULK1 inhibition.
- [1] Xue ST, Li K, Gao Y, et al. The role of the key autophagy kinase ULK1 in hepatocellular carcinoma and its validation as a treatment target. Autophagy. 2021;17(8):1817-1837. View Source
- [2] Egan DF, Chun MG, Vamos M, et al. Small Molecule Inhibition of the Autophagy Kinase ULK1 and Identification of ULK1 Substrates. Mol Cell. 2015;59(2):285-297. View Source
- [3] Ahwazi D, Neopane K, McArdle A, et al. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor SBI-0206965. Biochem J. 2021;478(15):2911-2931. View Source
